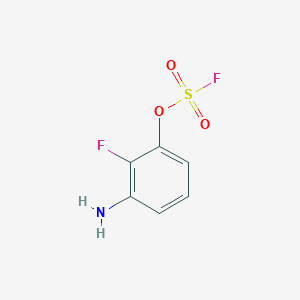

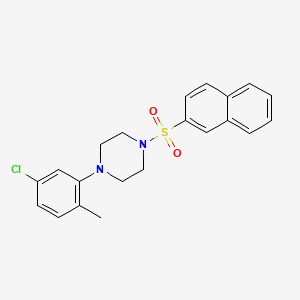

![molecular formula C13H15NO2 B2611514 N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]环丙烷甲酰胺 CAS No. 1795702-32-7](/img/structure/B2611514.png)

N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .

Molecular Structure Analysis

The molecular structure of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide” is complex, involving a benzofuran ring, a cyclopropane ring, and a carboxamide group. Benzofuran is a heterocyclic compound, and its unique structural features make it a privileged structure in the field of drug discovery .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields . Additionally, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

科学研究应用

合成和化学性质

-

合成和氧化: 四氢苯并呋喃,结构上与 N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]环丙烷甲酰胺相关,已被合成并进一步氧化以形成新化合物。这些化合物对于研究苯并呋喃衍生物的性质至关重要 (Lévai 等人,2002)。

-

环丙烷甲酸酯合成: 与 N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]环丙烷甲酰胺密切相关的环丙烷甲酸酯衍生物的合成研究表明它们在生产环丙氨基酸方面的潜力。这些化合物对于开发新药很有价值 (Cativiela 等人,1996)。

-

环加成反应: 涉及 Rh(III) 催化的苯甲酰胺和亚甲基环丙烷的 C-H 活化/环加成的研究突出了产生生物学上有趣的杂环的潜力,这对于开发新的治疗剂至关重要 (Cui、Zhang 和 Wu,2013)。

生物学评估

-

抗肿瘤剂: 苯并噻唑衍生物,包括类似于 N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]环丙烷甲酰胺的化合物,已被合成并评估其抗肿瘤特性。这些化合物显示出作为各种癌症的有效治疗方法的潜力 (Yoshida 等人,2005)。

-

双环杂环合成: 已开发出合成双环杂环的方法,如吲哚和苯并呋喃衍生物,带有手性环丙烷。这些化合物在药物化学中对于创造新的药物分子很重要 (Kobayashi、Arisawa 和 Shuto,2011)。

-

多巴胺 D-2 受体研究: 涉及与 N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]环丙烷甲酰胺密切相关的取代苯甲酰胺药物的研究提供了对大脑中多巴胺 D-2 受体的见解。这项研究对于开发治疗神经系统疾病至关重要 (Köhler、Hall、Ögren 和 Gawell,1985)。

未来方向

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research could focus on exploring the therapeutic potential of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide” and similar compounds, as well as developing new synthetic methodologies for these compounds .

作用机制

Target of Action

The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds, which are a class of compounds that include n-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The specific mode of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide It is known that benzofuran compounds can interact with their targets to induce various biological effects .

Biochemical Pathways

The specific biochemical pathways affected by N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds have been shown to affect various biological pathways, leading to their diverse pharmacological activities .

Result of Action

The specific molecular and cellular effects of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

属性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(9-5-6-9)14-7-10-8-16-12-4-2-1-3-11(10)12/h1-4,9-10H,5-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJCZDGHZHPNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2COC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

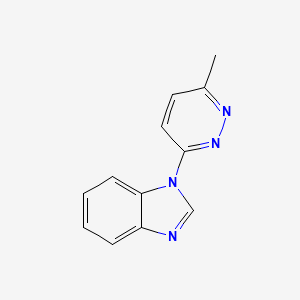

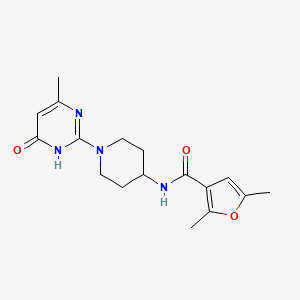

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)

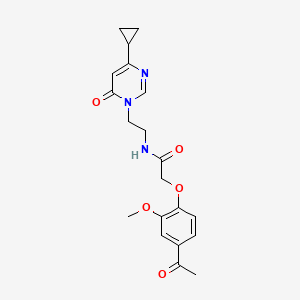

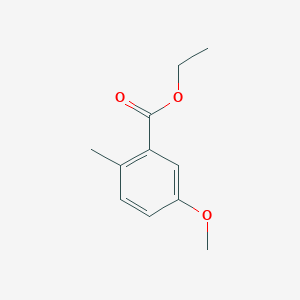

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611436.png)

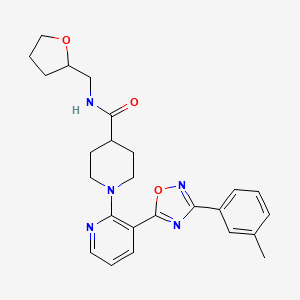

![2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2611441.png)

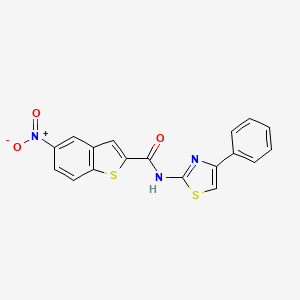

![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611442.png)

![3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611444.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2611452.png)